molecular formula C30H25N3O7 B11954565 Diisopropyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate CAS No. 853329-39-2

Diisopropyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate

Cat. No.: B11954565
CAS No.: 853329-39-2
M. Wt: 539.5 g/mol
InChI Key: OCZJWAFPLUFUFC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisopropyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the ester groups can result in various functionalized derivatives .

Scientific Research Applications

Diisopropyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diisopropyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the pyrrolo(1,2-A)(1,10)phenanthroline core can interact with various biological molecules. These interactions can modulate biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diisopropyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate is unique due to the specific positioning of the nitro group, which can influence its reactivity and interactions. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

CAS No.

853329-39-2

Molecular Formula

C30H25N3O7

Molecular Weight

539.5 g/mol

IUPAC Name

dipropan-2-yl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

InChI

InChI=1S/C30H25N3O7/c1-16(2)39-29(35)23-22-13-12-19-11-10-18-8-6-14-31-25(18)26(19)32(22)27(24(23)30(36)40-17(3)4)28(34)20-7-5-9-21(15-20)33(37)38/h5-17H,1-4H3

InChI Key

OCZJWAFPLUFUFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC(C)C)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=C(C=CC=N5)C=C3

Origin of Product

United States

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